Adenosine amine congener

Receptor Pharmacology Binding Affinity Structure-Activity Relationship

Select ADAC for validated in vivo neuroprotection (gerbil ischemia) and otoprotection (up to 21 dB threshold shift reduction). Its primary amine enables the functionalized congener strategy for bioconjugation. Water solubility (≤12 mM) simplifies assay preparation, eliminating DMSO artifacts. Ideal for A1R-focused pharmacology.

Molecular Formula C28H32N8O6
Molecular Weight 576.6 g/mol
Cat. No. B1209940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine amine congener
Synonyms6-ADAC
ADAC agonist
adenosine amine congener
N(6)-((aminoethylamino)carbonyl)methylphenyladenosine
N(6)-(4-((((2-aminoethyl)amino)carbonyl)methyl)phenyl)adenosine
Molecular FormulaC28H32N8O6
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
InChIInChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)
InChIKeyJFRJCQJVFMHZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Amine Congener (ADAC): Technical Baseline for Procurement of a Selective A1 Adenosine Receptor Agonist


Adenosine amine congener (ADAC; CAS 96760-69-9) is a synthetic, water-soluble adenosine A1 receptor agonist derived from the functionalized congener approach [1]. It exhibits high affinity and selectivity for the rat A1 receptor (Ki = 0.85 nM) over the A2A (Ki = 210 nM) and A3 (Ki = 281 nM) subtypes [2]. ADAC is primarily utilized as a pharmacological tool to investigate A1 receptor-mediated physiology, including neuroprotection [3] and otoprotection [4]. This guide provides quantitative evidence to differentiate ADAC from other in-class A1 agonists, informing scientific selection and procurement decisions.

Why Generic A1 Agonist Substitution Is Not Feasible for Adenosine Amine Congener


A1 adenosine receptor agonists represent a chemically diverse class with variable selectivity, pharmacokinetic profiles, and in vivo efficacy. The common assumption that any selective A1 agonist can be interchanged is not supported by empirical data. For instance, while CCPA exhibits high affinity for A1 receptors, its distinct chemical scaffold and in vivo hypothermic effects differ from ADAC [1]. Similarly, the prototypical agonist CPA shows a different balance between central and peripheral mechanisms of neuroprotection compared to ADAC [2]. The functionalized congener design of ADAC is not a minor modification; it confers unique chemical properties, such as enhanced aqueous solubility, that directly impact experimental utility and translational potential [3]. The quantitative evidence below demonstrates that ADAC possesses specific, non-interchangeable attributes relevant for scientific procurement.

Quantitative Differentiation of Adenosine Amine Congener (ADAC) from In-Class Comparators


ADAC Demonstrates High A1 Receptor Binding Affinity with Distinct Structural Scaffold

ADAC exhibits high affinity for the rat A1 adenosine receptor (Ki = 0.85 nM), which is comparable to other highly selective A1 agonists such as CCPA. However, the chemical structure of ADAC's N6 substituent is completely different from that of CCPA and other classical A1 agonists [1]. This structural divergence allows for distinct chemical derivatization and does not guarantee identical off-target binding profiles, making ADAC a unique tool for probing structure-activity relationships. While binding affinities are similar, this structural difference is a key factor for researchers developing novel conjugates or probes based on the functionalized congener approach [2].

Receptor Pharmacology Binding Affinity Structure-Activity Relationship A1 Adenosine Receptor

ADAC Exhibits Enhanced Aqueous Solubility Relative to Other High-Affinity A1 Agonists

ADAC is described as a 'potent aqueous-soluble A1 adenosine receptor agonist' . This is a critical differentiator from other high-affinity A1 agonists like CCPA and CPA, which are significantly more lipophilic and have poor water solubility. For example, ADAC can be formulated in 0.1 M acetic acid at 12 mM or in DMSO at ~54 mM , whereas CCPA requires organic solvents or complex formulations for in vivo use. This solubility advantage simplifies experimental protocols, particularly for intravenous or intraperitoneal administration in animal models, reducing the need for potentially confounding solubilizing agents.

Formulation Science Solubility In Vivo Dosing A1 Adenosine Receptor

ADAC Demonstrates In Vivo Otoprotection Superior to Untreated Controls in a Rat Model of Noise-Induced Hearing Loss

In a rat model of noise-induced hearing loss, systemic administration of ADAC (>50 μg/kg) within the first 24 hours post-exposure provided up to 21 dB of hearing protection across the 8-28 kHz frequency range compared to untreated controls [1]. This functional recovery was correlated with increased survival of cochlear sensory hair cells. While not a direct head-to-head comparison with another A1 agonist in the same study, this in vivo efficacy benchmark is a key differentiator. Other A1 agonists like CCPA have not been extensively characterized in this specific otoprotection model, and their poor solubility may limit their utility for this indication. Furthermore, ADAC's efficacy is supported by pharmacokinetic data showing it crosses the blood-labyrinth barrier [2].

Otology Noise-Induced Hearing Loss Otoprotection In Vivo Pharmacology

ADAC Exhibits a Favorable In Vivo Neuroprotection Profile with Reduced Hypothermic Side Effects Compared to CPA

In a comparative study of A1 agonists, ADAC demonstrated a greater direct neuroprotective effect on the brain ('maximum for ADAC') compared to CPA, which exerted a more pronounced peripheral (hypothermic) mechanism [1]. While the neuroprotective efficacy of A1 agonists correlates with their hypothermic effect, ADAC's profile suggests a more favorable balance between central neuroprotection and systemic side effects. This is supported by studies showing ADAC at 100 μg/kg i.p. provided significant neuroprotection in a gerbil model of cerebral ischemia, with neuronal survival of approximately 85% in treated groups versus lower survival in controls [2].

Neuroprotection Cerebral Ischemia In Vivo Pharmacology A1 Adenosine Receptor

ADAC Serves as a Versatile Scaffold for Generating Ultra-High-Affinity Lipid Conjugates

The functionalized congener design of ADAC, featuring a terminal primary amine, enables facile covalent attachment of various moieties. When conjugated to 18-carbon fatty acids, the resulting ADAC-lipid amides exhibited a Ki of 70 pM at the A1 receptor, representing a 130-fold enhancement in affinity over the corresponding acetyl amide derivative [1]. This dramatic increase in potency demonstrates ADAC's unique utility as a starting material for developing novel high-affinity probes. Such derivatization is not possible with simpler A1 agonists like CPA or CCPA without significant chemical synthesis.

Chemical Biology Conjugate Chemistry Receptor Probes A1 Adenosine Receptor

Validated Research and Industrial Application Scenarios for Adenosine Amine Congener (ADAC)


Investigating Mechanisms of Otoprotection and Developing Therapies for Sensorineural Hearing Loss

ADAC is a validated tool for in vivo studies of noise-induced and cisplatin-induced cochlear injury. Its established efficacy in reducing hearing threshold shifts by up to 21 dB in rat models [1] and its characterized pharmacokinetics in cochlear perilymph [2] make it the preferred A1 agonist for otology research. The compound's aqueous solubility facilitates systemic administration without confounding vehicle effects, a key advantage over lipophilic alternatives.

Probing A1 Adenosine Receptor-Mediated Neuroprotection in Cerebral Ischemia Models

Researchers investigating neuroprotective strategies for stroke or cerebral ischemia should select ADAC based on its demonstrated post-ischemic efficacy. At a dose of 100 μg/kg i.p., ADAC significantly preserves neuronal morphology and survival in gerbil models [3]. Comparative studies indicate its neuroprotective mechanism is more directly central than that of CPA, which relies more on peripheral hypothermia [4]. This allows for a cleaner dissection of A1-mediated neuronal protection.

Design and Synthesis of Novel A1 Adenosine Receptor Probes and Conjugates

For chemical biology and medicinal chemistry programs, ADAC is the essential starting material for the functionalized congener strategy. Its terminal primary amine provides a unique chemical handle for covalent attachment of fluorophores, biotin, lipids, or solid supports [5]. This has been shown to yield conjugates with dramatically enhanced receptor affinity, such as the 130-fold improvement seen with lipid amides (Ki = 70 pM) [6]. No other standard A1 agonist offers this level of synthetic versatility.

In Vitro and Ex Vivo Studies Requiring A1 Agonist with Defined Solubility and Stability

ADAC is recommended for routine in vitro pharmacological assays where a selective, water-soluble A1 agonist is required. Its solubility in aqueous buffers (up to 12 mM in 0.1 M acetic acid) simplifies the preparation of stock solutions and dose-response curves, minimizing the use of DMSO, which can interfere with cell-based assays . Furthermore, vendor datasheets specify its long-term stability (36 months lyophilized at -20°C) and defined storage conditions, ensuring reproducible experimental results [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine amine congener

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.